N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a fluorobenzyl group and a tolyl group attached to the pyrazolo[3,4-d]pyrimidine core
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-13-3-2-4-16(9-13)25-19-17(11-24-25)18(22-12-23-19)21-10-14-5-7-15(20)8-6-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLTVLWNCCPMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 4-fluorobenzyl halide in the presence of a base.
Attachment of the tolyl group: The final step involves the reaction of the intermediate compound with m-tolylamine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for certain diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials and as a building block for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(4-Fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the tolyl group, which may affect its biological activity and chemical properties.
N-(4-Methylbenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a methyl group instead of a fluorine atom, leading to different reactivity and interactions.
N-(4-Chlorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a chlorine atom instead of fluorine can alter its chemical behavior and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
